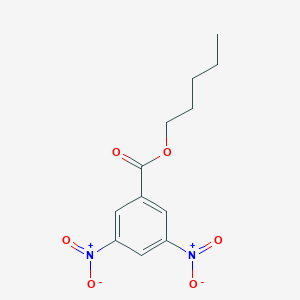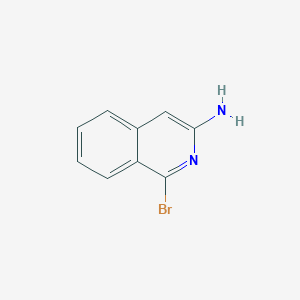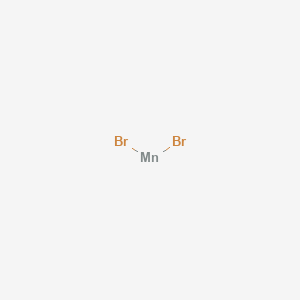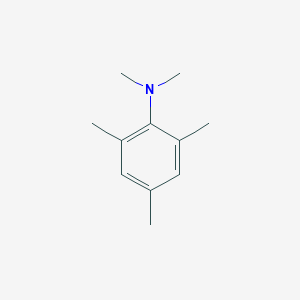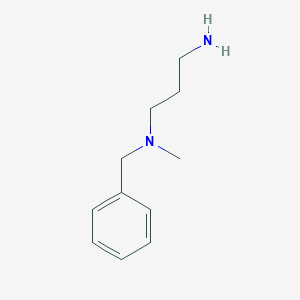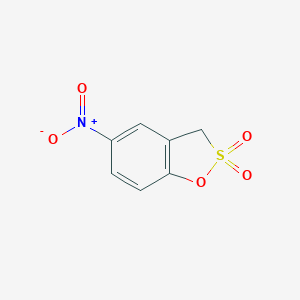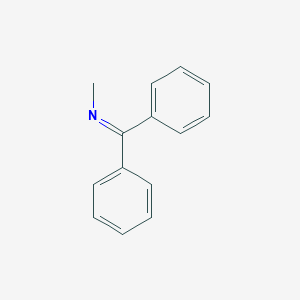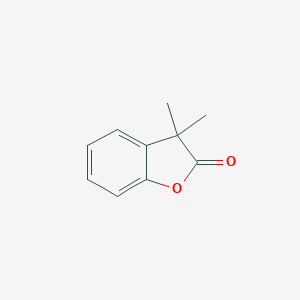
2(3H)-Benzofuranone, 3,3-dimethyl-
Vue d'ensemble
Description
2(3H)-Benzofuranone, 3,3-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as coumarin and is found in various plants such as sweet clover, tonka bean, and cinnamon. Coumarin has been extensively studied for its biological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects.
Mécanisme D'action
Coumarin exerts its biological effects through various mechanisms. The anti-inflammatory effects of coumarin are believed to be due to its ability to inhibit the NF-κB pathway. Coumarin also inhibits the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. The anticoagulant effects of coumarin are due to its ability to inhibit the activity of vitamin K epoxide reductase, which is required for the activation of clotting factors. The antioxidant effects of coumarin are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer effects of coumarin are believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
Coumarin has been shown to have various biochemical and physiological effects. Studies have shown that coumarin can reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6. Coumarin also reduces the levels of clotting factors such as factor Xa and thrombin, which are involved in the formation of blood clots. In addition, coumarin has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Coumarin is also relatively stable and has a long shelf life. However, coumarin has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and heat, which can lead to degradation.
Orientations Futures
There are several future directions for coumarin research. One area of research is the development of coumarin derivatives with improved biological properties. Another area of research is the investigation of the potential use of coumarin in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the development of new synthesis methods for coumarin could lead to the production of novel coumarin derivatives with unique biological properties.
In conclusion, coumarin is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Coumarin has been extensively studied for its biological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects. Coumarin can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. There are several future directions for coumarin research, including the development of coumarin derivatives with improved biological properties and the investigation of its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential therapeutic applications. Studies have shown that coumarin has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Coumarin also has anticoagulant effects by inhibiting the activity of thrombin and factor Xa. In addition, coumarin has been shown to have antioxidant and anticancer effects.
Propriétés
Numéro CAS |
13524-76-0 |
|---|---|
Nom du produit |
2(3H)-Benzofuranone, 3,3-dimethyl- |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,3-dimethyl-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-10(2)7-5-3-4-6-8(7)12-9(10)11/h3-6H,1-2H3 |
Clé InChI |
NETNPVWFZRPOFL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2OC1=O)C |
SMILES canonique |
CC1(C2=CC=CC=C2OC1=O)C |
Autres numéros CAS |
13524-76-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



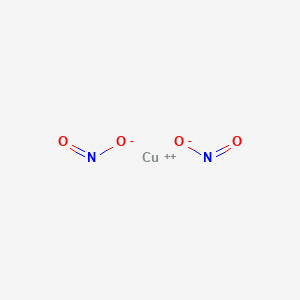
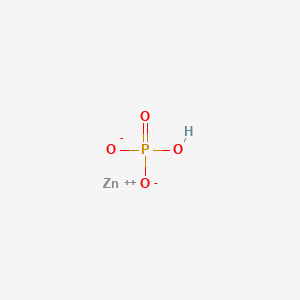
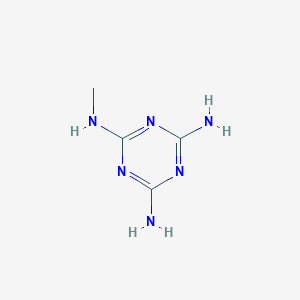
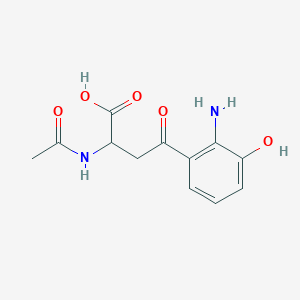
![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)
